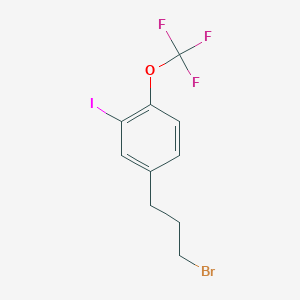
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3IO It is a trifluoromethoxy-substituted aromatic compound that features both bromine and iodine atoms on its benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used to replace the bromine or iodine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, iodine, and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. These substituents can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound is similar in structure but lacks the iodine atom. It is used in similar applications but may exhibit different reactivity and properties.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one trifluoromethoxy group. It is used in organometallic synthesis and other applications.
1-Bromo-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but lacks the propyl chain and iodine atom. It is used in the synthesis of naphthalenes and other complex organic molecules.
Uniqueness
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy substituents on the benzene ring. This unique combination of functional groups can lead to distinct reactivity and properties, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C10H9BrF3IO |
|---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
UEMBDLCVDIKSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)I)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















